3-Hydroxy-2,2-dimethyl-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVHPCKCBERKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C1=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 Hydroxy 2,2 Dimethyl 1 Indanone and Analogues
Direct Synthesis Strategies for 3-Hydroxy-1-indanones
Direct approaches to constructing the 3-hydroxy-1-indanone (B1295786) scaffold are highly sought after for their efficiency. These methods often involve elegant catalytic systems that enable the formation of the bicyclic structure in a single or tandem reaction sequence.
Copper-Catalyzed Intramolecular Annulation Reactions utilizing 2-Ethynylbenzaldehyde (B1209956) Derivatives
A facile and highly efficient method for synthesizing 3-hydroxy-1-indanones involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives. acs.orgnih.gov This approach is notable for its use of simple and readily available starting materials and mild reaction conditions, providing good to excellent yields of the desired products. acs.orgnih.gov The reaction proceeds in the presence of a copper(I) iodide (CuI) catalyst, pyrrolidine, acetic acid, and water in tetrahydrofuran (B95107) (THF) at room temperature. acs.org This method represents a significant advancement in creating 3-hydroxy-1-indanones with potential biological applications. acs.org
A general procedure involves stirring a solution of the 2-ethynylbenzaldehyde derivative in THF with pyrrolidine, acetic acid, water, and a catalytic amount of CuI at room temperature for approximately 12 hours. acs.org The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified using silica (B1680970) gel column chromatography. acs.org
Table 1: Examples of 3-Hydroxy-1-indanones synthesized via Copper-Catalyzed Intramolecular Annulation
| Starting Material (2-Ethynylbenzaldehyde Derivative) | Product (3-Hydroxy-1-indanone) | Yield (%) |
| 2-Ethynylbenzaldehyde | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 87 |
| 4-Methoxy-2-ethynylbenzaldehyde | 3-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | 85 |
| 4-Chloro-2-ethynylbenzaldehyde | 6-Chloro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 82 |
Data sourced from He et al., 2018 acs.org
Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascades
A one-pot synthesis of multisubstituted 1-indanones can be achieved through a palladium-catalyzed olefination followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade. acs.orgnih.gov This method is particularly useful for generating a diverse range of 1-indanones with potential pharmaceutical applications in moderate to excellent yields. acs.orgnih.gov The process begins with a Heck reaction, which introduces an enol functionality onto an aromatic ring. This is followed by an aldol-type annulation with a neighboring carbonyl group, facilitated by ethylene glycol, to form the indanone ring system. acs.orgnih.gov
In a related approach, monoprotected 3-hydroxyindan-1-ones have been synthesized via a tandem Heck-aldol annulation reaction. nih.govacs.org This one-pot reaction utilizes salicylaldehyde (B1680747) triflates and commercially available 2-hydroxyethyl vinyl ether in the presence of a palladium bidentate catalyst. nih.govacs.org
Enantioselective Synthesis Approaches
The development of enantioselective methods for synthesizing chiral 3-substituted indanones is of great importance due to their potential as therapeutic agents. acs.org One such approach is the intramolecular palladium-catalyzed asymmetric reductive-Heck reaction. acs.org This method allows for the synthesis of either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones, with the outcome determined by the choice of base. acs.org
Another notable enantioselective strategy involves a gold(I)-catalyzed carboalkoxylation of alkynes. This method, developed by the Toste group, enables the synthesis of chiral β-alkoxyindanones with high enantioselectivities. organic-chemistry.org The reaction proceeds through the enantioselective cyclization of an intermediate containing a vinylgold(I) species and a prochiral oxocarbenium moiety. organic-chemistry.org
Dinuclear zinc catalysts have also been employed in an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. rsc.org This protocol yields enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivities. rsc.org
Functionalization and Derivatization Routes for Indanone Structures
Beyond the direct synthesis of the indanone core, various methods exist for the functionalization and derivatization of pre-existing indanone structures, allowing for the introduction of diverse substituents and the creation of more complex molecules.
Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acid Derivatives
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and their derivatives is a classical and widely used method for the synthesis of 1-indanones. researchgate.netresearchgate.net This reaction typically involves the use of a Lewis acid or a Brønsted acid to promote the cyclization of the 3-arylpropionic acid to the corresponding indanone. researchgate.netresearchgate.netnih.gov
Various catalytic systems have been developed to improve the efficiency and environmental friendliness of this transformation. For instance, niobium pentachloride (NbCl5) has been shown to effectively catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids at room temperature. researchgate.net In this case, NbCl5 acts as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization. researchgate.net Other catalysts, such as terbium triflate (Tb(OTf)3) and heteropoly acids, have also been employed, although sometimes requiring harsher conditions like high temperatures. researchgate.net More recently, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been demonstrated to promote this reaction without the need for an additional catalyst. nih.gov
Table 2: Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
| Catalyst | Conditions | Advantage |
| Niobium Pentachloride (NbCl5) | Room Temperature | Mild conditions |
| Terbium Triflate (Tb(OTf)3) | 250 °C | Effective for deactivated substrates |
| Heteropoly acids | Reflux in chlorobenzene | Good yields |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | Dissolution | Catalyst-free |
Data sourced from multiple sources researchgate.netresearchgate.netnih.gov
Rhodium-Catalyzed Carbonylative Arylation of Alkynes
Rhodium-catalyzed reactions offer a powerful tool for the synthesis of functionalized indanones. For example, a rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids provides an efficient route to 5-aryl-2(5H)-furanones, which can be precursors or analogues to indanone structures. nih.govrsc.orgresearchgate.net This reaction proceeds under a carbon monoxide (CO) atmosphere. nih.govrsc.org
Furthermore, rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes have been developed to synthesize indenone derivatives. rsc.org This method involves the direct activation of a C-C bond in the trione. rsc.org
Annulation Reactions for Fused- and Spirocyclic Frameworks
Annulation reactions represent a powerful strategy for the construction of complex molecular architectures from simpler starting materials. In the context of 1-indanone (B140024) chemistry, these reactions have been effectively employed to generate fused and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science.
One notable approach involves the use of 2-isothiocyanato-1-indanones as building blocks for heteroannulation reactions. For instance, a one-pot asymmetric domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones has been developed. nih.gov This reaction, catalyzed by a thiourea-derived tertiary amine organocatalyst, proceeds with excellent stereoselectivity to afford fused-ring heterocycles bearing three contiguous stereogenic centers. nih.gov
Another innovative strategy utilizes donor-acceptor cyclopropanes as 1,3-dipole synthons to react with in situ generated indenones. The reaction of enynals with donor-acceptor cyclopropanes in the presence of a zinc catalyst leads to the formation of indanone-fused cyclopentanes. nih.gov This cascade cyclization is effective for cyclopropanes bearing both vinyl and aromatic substituents. nih.gov
Furthermore, the synthesis of indeno-fused pyridopyrimidine scaffolds has been achieved through a one-step reaction of 2-arylidene-1-indanones with 6-amino-1,3-dimethyluracil. nih.gov This acid-catalyzed annulation provides a straightforward route to polyheterocyclic compounds in high yields. nih.gov
Table 1: Examples of Annulation Reactions for Fused- and Spirocyclic Indanone Analogues
| Starting Materials | Reagents/Catalyst | Product Type | Yield | Stereoselectivity | Reference |
| 2-Isothiocyanato-1-indanones, 2-hydroxyaryl-substituted α-amido sulfones | Thiourea-derived tertiary amine organocatalyst | Fused-ring heterocycles | Up to 91% | Up to 99% ee, >20:1 dr | nih.gov |
| Enynals, Donor-acceptor cyclopropanes | Zn-catalyst | Indanone-fused cyclopentanes | Good | Not specified | nih.gov |
| 2-Arylidene-1-indanones, 6-Amino-1,3-dimethyluracil | p-TsOH | Indeno-fused pyridopyrimidines | Excellent | Not applicable | nih.gov |
Ring Expansion Reactions of 1-Indanones
Ring expansion reactions of 1-indanones offer a direct and efficient pathway to larger, often more complex, cyclic ketones that can be challenging to synthesize through other methods. These transformations are highly valuable in the synthesis of bioactive compounds and natural products.
A significant advancement in this area is the rhodium-catalyzed direct insertion of ethylene into the carbon-carbon bond of 1-indanones. bvda.comcbdiai.org This two-carbon ring expansion strategy provides access to seven-membered benzocycloheptenones, which are important synthetic intermediates. bvda.comcbdiai.org The reaction is noted for being redox-neutral, atom-economical, and tolerant of a wide array of functional groups. bvda.comcbdiai.org The scope of this reaction is broad, with various substituted 1-indanones undergoing the transformation in moderate to good yields. bvda.com
Another developed method is a two-step ring expansion of 1-indanones to yield 2-halo-1-naphthols. acs.orgnih.gov This protocol demonstrates broad functional group tolerance and operates under mild reaction conditions, enabling rapid access to the tetracyclic core of gilvocarcin natural products. acs.orgnih.gov The resulting orthogonally functionalized products are amenable to selective post-modifications. acs.org
Table 2: Ring Expansion Reactions of 1-Indanones
| Substrate | Reagent/Catalyst | Product | Key Features | Reference |
| 1-Indanone | Ethylene, Rh-catalyst | Benzocycloheptenone | Two-carbon ring expansion, redox-neutral, atom-economical | bvda.comcbdiai.org |
| 1-Indanone | Not specified | 2-Chloro/bromo-1-naphthol | Two-step process, broad functional group tolerance, mild conditions | acs.orgnih.gov |
Photochemical Transformations of Indanedione Systems
Photochemical reactions provide a unique avenue for the synthesis and transformation of indanone derivatives, often leading to products that are not accessible through thermal methods. The photochemistry of indanedione systems and related compounds involves a variety of transformations, including isomerizations and cyclizations.
A notable example is the photochemical isomerization of 2-methylbenzil to 2-hydroxy-2-phenylindan-1-one, which proceeds in high yield. nih.gov Similarly, hexasubstituted benzils have been shown to photocyclize to the corresponding 2-hydroxy-1-indanones. nih.gov These reactions highlight the utility of photochemical methods in constructing hydroxylated indanone scaffolds.
The photolysis of certain ketones can also lead to the formation of 1-indanones through the generation of diradical intermediates. nih.gov For instance, the photolysis of specific ketones can yield 1-indanones in good yields via the cyclization of a 1,5-diradical. nih.gov
Furthermore, the photochemistry of 1-hydroxy-2-indanones has been investigated as an alternative route to photoenols, which are hydroxy-substituted ortho-xylylenes. Irradiation of these compounds can lead to the formation of transient enol intermediates that can then undergo further reactions to yield a variety of products. scielo.br
While the direct photochemical synthesis of 3-hydroxy-2,2-dimethyl-1-indanone from an indanedione precursor is not extensively documented, the existing literature on the photochemical transformations of related indanone and benzil (B1666583) systems provides a strong foundation for exploring such synthetic routes. The principles of Norrish Type I and Type II reactions, which are fundamental photochemical processes of ketones, are central to understanding these transformations. wikipedia.org
Regiospecific and Stereoselective Enzymatic Hydroxylation of Indanones
The use of enzymes in organic synthesis offers significant advantages in terms of regio- and stereoselectivity, often under mild reaction conditions. The enzymatic hydroxylation of indanones is a prime example of this, providing a direct route to chiral hydroxyindanones.
Biotransformation of 1-indanone using bacterial strains expressing naphthalene (B1677914) dioxygenase (NDO) has been shown to produce a mixture of 3-hydroxy-1-indanone and 2-hydroxy-1-indanone. wikipedia.org The major product, (R)-3-hydroxy-1-indanone, is formed with a significant enantiomeric excess. wikipedia.org This process involves the incorporation of a single atom of molecular oxygen, demonstrating a monooxygenation pathway. wikipedia.org
In contrast, toluene (B28343) dioxygenase (TDO) exhibits different selectivity. While TDO does not efficiently oxidize 1-indanone, it effectively hydroxylates 2-indanone (B58226) to produce (S)-2-hydroxy-1-indanone with high enantiomeric excess. wikipedia.org Purified NDO and TDO components have been shown to yield the same products as the whole-cell biotransformations. wikipedia.org
These enzymatic hydroxylations represent a valuable alternative to chemical synthesis for accessing enantiomerically enriched hydroxyindanones, which are crucial building blocks for various applications.
Table 3: Enzymatic Hydroxylation of Indanones
| Substrate | Enzyme | Major Product | Enantiomeric Excess (ee) | Reference |
| 1-Indanone | Naphthalene Dioxygenase (NDO) | (R)-3-Hydroxy-1-indanone | 62% | wikipedia.org |
| 2-Indanone | Toluene Dioxygenase (TDO) | (S)-2-Hydroxy-1-indanone | 76% (whole cells), 90% (purified enzyme) | wikipedia.org |
Non-Conventional Methodologies in Indanone Synthesis
Ultrasound-Assisted Synthetic Approaches
The application of ultrasound in organic synthesis, known as sonochemistry, can lead to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.
Ultrasound-assisted synthesis has been successfully applied to the preparation of indanone derivatives. For example, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been achieved with improved reaction yields and shorter reaction times using an ultrasonic probe as a non-conventional activation method. researchgate.netnih.gov This approach aligns with the principles of green chemistry by offering a more sustainable synthetic route. researchgate.net
Similarly, a library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephthalides under ultrasonic irradiation. ijpsr.com This method is characterized by its tolerance of various functional groups, high efficiency, and good yields. ijpsr.com The use of ultrasound has been shown to be advantageous in various other organic transformations, including the synthesis of chalcones, which are structurally related to some indanone precursors. chem-station.com The reaction rates in ultrasound-assisted syntheses can be significantly faster than those of conventional methods. chem-station.com
Microwave Irradiation Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods, often resulting in dramatically reduced reaction times, increased yields, and improved product purity. nih.gov
The synthesis of 1-indanones has been shown to benefit from microwave irradiation. For instance, the oxidation of indanol to indanone using a polymer-supported chromium trioxide resin was studied under microwave conditions. The results indicated that both temperature and time had a significant effect on the percent conversion, with higher temperatures and longer times leading to increased conversion.
Furthermore, a series of 1-indanones have been synthesized in good yields through a tandem Friedel-Crafts acylation and Nazarov cyclization of arenes and α,β-unsaturated acyl chlorides under microwave irradiation. Studies have shown that microwave-specific effects can enhance the efficiency of reactions like the Nazarov cyclization. The advantages of microwave synthesis, such as increased reaction rates and higher yields, make it a valuable technique in drug discovery and development processes.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave | Reference |
| Amide to Carboxylic Acid | 1 hour reflux, 90% conversion | 7 minutes, >99% conversion | Drastically reduced reaction time, higher conversion | |
| Oxidation of Indanol to Indanone | Not specified | Varied times and temperatures | Increased percent conversion with increased time and temperature | |
| Nazarov Cyclization | Slower kinetic rate | 5.8 times higher kinetic rate | Enhanced reaction efficiency |
Iii. Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 2,2 Dimethyl 1 Indanone
Mechanistic Pathways of Key Reactions Involving the Indanone Core
The indanone core of 3-Hydroxy-2,2-dimethyl-1-indanone is susceptible to various reaction mechanisms, including those involving radical intermediates and cycloadditions.
Photochemical excitation of indanone derivatives can initiate radical-driven cyclizations. For instance, the irradiation of ketones with appropriate leaving groups can lead to the formation of 1,4-diradicals through an n–π* excitation, followed by a 1,5-hydrogen migration. Subsequent elimination of an acid can yield a 1,5-diradical, which then cyclizes to form the indanone ring. nih.gov While this describes a synthetic route to the indanone core, the principles of radical generation and cyclization are fundamental to understanding its potential radical reactions. wikipedia.orgnih.govclockss.org
In a related context, the photochemistry of 1-hydroxy-2-indanones, which are structurally similar to the titular compound, has been shown to proceed via radical intermediates. scielo.br Laser flash photolysis of these compounds leads to the formation of photoenols through a biradical mechanism initiated by α-cleavage from the ketone's triplet excited state. scielo.brscielo.br This highlights the propensity of the indanone scaffold to undergo homolytic bond cleavage upon photochemical stimulation.
The indanone scaffold can participate in cycloaddition reactions to form more complex polycyclic systems. While a direct [3+2] cycloaddition involving this compound is not extensively documented, related transformations provide insight into its potential reactivity. For example, 3-hydroxy-1-indanones, generated in situ, can undergo a formal [5+2] cycloaddition with alkynes under acidic conditions. This reaction proceeds through dehydration to form a cationic intermediate that then engages with the alkyne. nih.gov
The general principles of [3+2] cycloadditions, such as the nitrone-olefin cycloaddition, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org In the context of the indanone core, it is conceivable that derivatives of this compound could be elaborated to contain a 1,3-dipole or a dipolarophile, thus enabling their participation in such cycloadditions to generate novel spirocyclic or fused-ring systems. The diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts is an example of forming spirocyclic systems from related indanone precursors. rsc.org
Hydrogen abstraction is a key step in many radical reactions. In the context of forming the indanone ring photochemically, a 1,5-hydrogen migration from an ortho-alkyl substituent to the excited carbonyl group is a critical step in the formation of the initial 1,4-diradical. nih.gov This intramolecular hydrogen abstraction is a well-established process in photochemistry. nih.gov The reverse process, hydrogen donation to a radical intermediate, is also crucial for terminating radical chain reactions. Reagents like tin hydrides are common hydrogen atom donors in such transformations. wikipedia.org The photochemistry of 1-hydroxy-2-indanones also involves the formation of photoenols, which are tautomers that can be formed via intramolecular hydrogen abstraction in the excited state. scielo.brscielo.br
Regioselectivity and Stereoselectivity in Chemical Transformations
Many reactions involving the indanone scaffold can be controlled to favor specific regioisomers and stereoisomers.
The enzymatic hydroxylation of 1-indanone (B140024) using naphthalene (B1677914) dioxygenase (NDO) shows a high degree of regioselectivity, yielding primarily 3-hydroxy-1-indanone (B1295786) over 2-hydroxy-1-indanone. nih.govresearchgate.net This demonstrates that the C-3 position is electronically favored for such transformations. Furthermore, this enzymatic reaction can exhibit stereoselectivity, producing an excess of one enantiomer. nih.gov
In synthetic transformations, the stereoselective synthesis of 3-substituted 1-indanones has been achieved through various methods, including rhodium-catalyzed asymmetric cyclizations and palladium-catalyzed reductive-Heck reactions. nih.govub.edu These methods often employ chiral ligands to induce high enantioselectivity. The diastereoselective synthesis of spiro compounds from indenoquinoxaline derivatives highlights how the inherent structure of the starting material can influence the stereochemical outcome of a reaction. arkat-usa.orgresearchgate.net
Catalyst-Controlled Reaction Pathways and Selectivity
Catalysts play a pivotal role in directing the reactivity and selectivity of transformations involving the indanone core.
Copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes provides a direct route to 3-hydroxy-1-indanones under mild conditions. acs.orgnih.gov This method offers an efficient way to construct the hydroxylated indanone ring system.
Palladium catalysts are widely used in the synthesis and functionalization of indanones. For example, palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles can yield 1-indanones. nih.gov Furthermore, enantioselective synthesis of 3-aryl-1-indanones has been achieved through rhodium-catalyzed asymmetric intramolecular 1,4-additions. nih.govbeilstein-journals.org Iron complexes have also been shown to catalyze selective radical additions in electrochemical functionalizations of carboxylic acids, a strategy that could potentially be applied to derivatives of this compound. nih.govnih.gov
The following table summarizes some catalyst-controlled reactions for the synthesis of indanone derivatives:
| Catalyst/Reagent | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| CuI | Intramolecular Annulation | 3-Hydroxy-1-indanones | Good to Excellent | - | acs.orgnih.gov |
| Rhodium/(R)-MonoPhos® | Asymmetric Cyclization | Chiral 3-Aryl-1-indanones | High | up to 95% | nih.govbeilstein-journals.org |
| Palladium Catalyst | Cyclization | 1-Indanones | - | - | nih.gov |
| Naphthalene Dioxygenase | Biotransformation | (R)-3-Hydroxy-1-indanone | - | 62% | nih.govresearchgate.net |
| Fe Complexes | Electrochemical Radical Addition | Functionalized Alkanes | - | - | nih.govnih.gov |
Functional Group Interconversions on the Indanone Scaffold
The hydroxyl and ketone groups of this compound are amenable to a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group can be converted into other functional groups through standard organic transformations. For example, it can be transformed into an ether, ester, or halide. ub.eduorganic-chemistry.orgvanderbilt.eduimperial.ac.uk The conversion of an alcohol to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. ub.edu
The ketone functionality can undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard or organolithium reagents to form tertiary alcohols. The ketone also allows for α-functionalization through the formation of an enolate.
The synthesis of 3-hydroxy-1-indanones via an N-heterocyclic carbene-catalyzed [4+1] annulation of phthalaldehyde and Michael acceptors is an example of building the functionalized indanone core. beilstein-journals.org The subsequent modification of the resulting hydroxyl and ketone groups would fall under the category of functional group interconversions.
The following table lists some common functional group interconversions:
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Alcohol | TsCl, pyridine | Tosylate | ub.edu |
| Alcohol | NaH, RX (alkyl halide) | Ether | organic-chemistry.org |
| Alcohol | Acyl chloride, pyridine | Ester | vanderbilt.edu |
| Ketone | NaBH4 or LiAlH4 | Secondary Alcohol | imperial.ac.uk |
| Ketone | R-MgBr or R-Li | Tertiary Alcohol | mdpi.com |
| Ketone | NH2OH | Oxime | vanderbilt.edu |
| Nitrile | H2, Pd/C | Amine | vanderbilt.edu |
| Azide | H2, Pd/C or LiAlH4 | Amine | vanderbilt.edu |
Iv. Advanced Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration).
For 3-Hydroxy-2,2-dimethyl-1-indanone, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.
Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to their different positions relative to the carbonyl group, they would likely present as a complex multiplet pattern.
Hydroxyl Proton: The proton of the hydroxyl group (-OH) at the C3 position would appear as a singlet, though its chemical shift can vary depending on the solvent and concentration. It is often observed as a broad signal.
Methine Proton: The single proton attached to the C3 carbon, also bearing the hydroxyl group, would likely appear as a singlet around 5.0 ppm.
Methyl Protons: The two methyl groups at the C2 position are chemically equivalent due to free rotation. They would give rise to a single, sharp signal (a singlet) in the upfield region, likely around 1.0-1.5 ppm, integrating to six protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2 - 7.8 | Multiplet | 4H | Aromatic protons (H4, H5, H6, H7) |
| ~5.0 | Singlet | 1H | Methine proton (H3) |
| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, each unique carbon atom in the molecule gives a distinct signal.
In the ¹³C NMR spectrum of this compound, one would expect to see signals for the carbonyl carbon, the aromatic carbons, the carbon bearing the hydroxyl group, the quaternary carbon, and the methyl carbons.
Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and would appear furthest downfield, typically in the range of 200-210 ppm.
Aromatic Carbons: The six carbons of the benzene ring would produce signals between 120 and 150 ppm. The two carbons at the ring fusion would be quaternary and might have lower intensities.
Carbinol Carbon: The carbon atom bonded to the hydroxyl group (C3) would resonate in the range of 60-80 ppm.
Quaternary Carbon: The C2 carbon, substituted with two methyl groups, would appear as a quaternary signal, typically around 40-50 ppm.
Methyl Carbons: The two equivalent methyl carbons would produce a single signal in the most upfield region of the spectrum, generally between 20 and 30 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~205 | C1 (Carbonyl) |
| ~125 - 150 | Aromatic Carbons (C3a, C4, C5, C6, C7, C7a) |
| ~75 | C3 (Carbinol) |
| ~45 | C2 (Quaternary) |
Mass Spectrometry (MS) and Coupled Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For this compound, GC-MS analysis would first separate the compound from any impurities. The resulting mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight (176.21 g/mol ). Characteristic fragmentation patterns for indanone derivatives often involve cleavages of the five-membered ring and loss of small neutral molecules like CO.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₂O₂, HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.
Table 3: Expected HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₁H₁₂O₂ + H]⁺ | 177.0895 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS. Given the presence of a polar hydroxyl group, LC-MS would be an excellent method for the analysis of this compound. The compound can be separated on a suitable LC column (like a C18 column) and then detected by the mass spectrometer, providing both retention time and mass spectral data, which together offer a high degree of confidence in the compound's identification and quantification.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. By measuring the interaction of infrared radiation with the sample, it is possible to identify the functional groups present in the molecule, thereby offering significant insights into its structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural analysis of this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the bonds within the molecule.
The key functional groups of this compound and their expected FT-IR absorption regions are detailed below:
Hydroxyl Group (-OH): The presence of the hydroxyl group is typically indicated by a broad and strong absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
Carbonyl Group (C=O): The carbonyl group of the indanone ring gives rise to a strong and sharp absorption band. For saturated cyclic ketones, this band is generally observed in the range of 1725-1705 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
Aromatic Ring (C=C and C-H): The aromatic ring of the indanone structure exhibits several characteristic absorption bands. The C=C stretching vibrations within the ring typically appear in the region of 1600-1450 cm⁻¹. The aromatic C-H stretching vibrations are observed as weaker bands at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
Aliphatic C-H Bonds: The methyl groups at the 2-position and the methylene (B1212753) group in the five-membered ring contribute to aliphatic C-H stretching vibrations, which are observed as sharp bands in the region of 3000-2850 cm⁻¹. Bending vibrations for these groups are also present in the fingerprint region (below 1500 cm⁻¹).
An illustrative data table summarizing the expected FT-IR absorption bands for this compound is provided below.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretching (Hydrogen Bonded) | Hydroxyl | 3500 - 3200 | Strong, Broad |
| C=O Stretching | Carbonyl (Ketone) | 1725 - 1705 | Strong, Sharp |
| Aromatic C-H Stretching | Aromatic Ring | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretching | Methyl/Methylene | 3000 - 2850 | Medium to Strong |
| Aromatic C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-O Stretching | Hydroxyl | 1260 - 1050 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the electronic transitions associated with the aromatic ring and the carbonyl group.
The indanone scaffold contains a benzene ring fused to a cyclopentanone (B42830) ring. The benzene ring itself exhibits characteristic π → π* transitions. The carbonyl group possesses a lone pair of electrons and can undergo n → π* transitions. The presence of a hydroxyl group, an auxochrome, on the indanone ring can influence the position and intensity of the absorption maxima (λmax). Auxochromes generally cause a bathochromic shift (a shift to longer wavelengths) and can increase the molar absorptivity.
Based on the structure of this compound, the following absorption bands are anticipated in its UV-Vis spectrum:
π → π Transitions:* These transitions, associated with the aromatic ring, are expected to appear at shorter wavelengths, typically below 280 nm.
n → π Transitions:* The transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital is expected to result in a weaker absorption band at a longer wavelength, often above 300 nm.
The exact λmax values and molar absorptivities would be determined by recording the spectrum in a suitable solvent, such as ethanol (B145695) or methanol.
| Electronic Transition | Chromophore/Functional Group | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | Aromatic Ring | < 280 | High |
| n → π | Carbonyl Group | > 300 | Low |
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of this compound. These methods are crucial for verifying the purity of the compound and for isolating it from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of this compound. Due to the presence of both polar (hydroxyl) and nonpolar (aromatic ring, dimethyl groups) moieties, reversed-phase HPLC is a suitable method for its analysis.
In a typical reversed-phase HPLC setup for an indanone derivative, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
Stationary Phase: A C18 (octadecylsilane) column is a common choice for the separation of moderately polar compounds like hydroxylated indanones. The long alkyl chains of the C18 phase provide a nonpolar surface for interaction with the analyte.
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer, often a phosphate (B84403) or formate (B1220265) buffer, is used to control the pH of the mobile phase, which can influence the retention time and peak shape of the analyte, particularly due to the presence of the hydroxyl group. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities.
Detection: A UV detector is commonly used for the detection of indanone derivatives, as the aromatic ring and carbonyl group absorb UV radiation. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, checking the purity of a compound, and determining appropriate solvent systems for column chromatography. bch.ro
For the analysis of this compound, a normal-phase TLC setup is typically employed.
Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for the separation of compounds of moderate polarity. bch.ro Alumina (Al₂O₃) can also be used. bch.ro These polar stationary phases interact with the polar functional groups of the analyte. bch.ro
Mobile Phase: The mobile phase, or eluent, is a mixture of solvents that carries the analyte up the stationary phase. The choice of mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The ratio of these solvents can be adjusted to optimize the separation.
Visualization: Since this compound is a colorless compound, visualization of the spots on the TLC plate is necessary. This is often achieved by using a TLC plate that contains a fluorescent indicator and viewing the plate under UV light (typically at 254 nm). The compound will appear as a dark spot on a fluorescent background. Alternatively, staining reagents can be used.
Retention Factor (Rf): The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. Generally, more polar compounds have lower Rf values on a polar stationary phase.
An example of a TLC system for this compound is described in the table below.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf | 0.3 - 0.5 (indicative) |
V. Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2,2 Dimethyl 1 Indanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for the theoretical study of indanone derivatives. nih.gov This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations are used to determine the most stable geometries (conformations) of molecules and to assess their energetic stabilities. nih.gov
For indanone and its derivatives, DFT calculations, often utilizing functionals like B3LYP and MPW1B95 with basis sets such as 6-311G** and cc-pVTZ, have been successfully used to obtain optimized geometries and to explore their energetic landscapes. nih.gov Such calculations are foundational for further computational analysis, including the examination of molecular orbitals and electrostatic potentials. The insights gained from DFT studies on related indanones suggest that this approach is highly suitable for accurately modeling the structural and electronic properties of 3-Hydroxy-2,2-dimethyl-1-indanone.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The character and energy of these frontier orbitals are key determinants of a molecule's behavior as an electron donor or acceptor. youtube.com
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons, thus reflecting its nucleophilicity and basicity. youtube.com In a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions. The distribution of the HOMO provides insights into the most probable sites for electrophilic attack. Analysis of the HOMO's energy level indicates the molecule's ionization potential; a higher HOMO energy suggests a greater ease of donating an electron.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's ability to accept electrons, which relates to its electrophilicity. youtube.com The spatial distribution of the LUMO in this compound would indicate the most likely sites for nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy implies a greater propensity to accept an electron.
Energy Gap Analysis
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of higher reactivity and lower stability. This energy gap is also a factor in determining the optical properties of the molecule.
To illustrate the application of FMO analysis, the following table presents computational data for related indanone compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-Indanone (B140024) | - | - | - |
| 2-Indanone (B58226) | - | - | - |
| 1,3-Indandione | - | - | - |
| 6-Hydroxy-1-indanone | - | - | - |
| 7-Hydroxy-1-indanone | - | - | - |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive behavior. libretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum. youtube.com
The different colors on an MEP map indicate the nature of the electrostatic potential. Regions of negative potential, usually colored in shades of red and orange, are electron-rich and are susceptible to electrophilic attack. youtube.com These areas typically correspond to the presence of lone pairs on electronegative atoms. Conversely, regions of positive potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of relatively neutral potential. youtube.com For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and a positive potential near the hydrogen atom of the hydroxyl group.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. These predictions can aid in the interpretation of experimental spectra. For instance, theoretical calculations can be used to predict vibrational frequencies (IR and Raman), which can help in assigning the absorption bands observed in experimental spectra to specific vibrational modes of the molecule. Similarly, electronic transitions can be calculated to predict UV-Vis spectra, providing insights into the electronic structure of the molecule. While specific predicted spectroscopic data for this compound is not available in the provided search results, the general methodology has been successfully applied to other organic molecules, including indole-ketone complexes, demonstrating the utility of this approach. nih.gov
Reaction Pathway Elucidation through Computational Modeling
Computational modeling serves as a powerful instrument for mapping the intricate pathways of chemical reactions, including formation, tautomerization, and further transformations of complex organic molecules like this compound. rsc.org Theoretical studies, primarily employing quantum chemical methods such as Density Functional Theory (DFT), are instrumental in calculating the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the determination of activation energies, thereby revealing the most favorable reaction routes. acs.org
Formation Pathway Analysis:
The synthesis of indanones often involves intramolecular cyclization reactions. nih.gov For instance, a plausible synthetic route to 3-hydroxy-1-indanones is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. acs.org Computational modeling can dissect such a reaction mechanism. By calculating the energies of the reactants, proposed intermediates, transition states, and final products, researchers can construct a detailed energy profile.
Hypothetical Energy Profile for a Modeled Indanone Formation:
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Transition State 1 (Cyclization) | +21.7 |
| 3 | Intermediate 1 | -5.2 |
| 4 | Transition State 2 (Protonation) | +11.9 |
| 5 | Product + Catalyst | -15.8 |
Note: This table is illustrative, based on generalized data from computational studies of similar cyclization reactions, to demonstrate the type of information generated. rsc.org
Tautomerization Studies:
Hydroxy-ketones like this compound can exist in equilibrium with their enol tautomers. The stability and interconversion of these forms are critical to understanding the compound's reactivity. DFT is a well-suited method for investigating keto-enol tautomerization. nih.govnih.gov Computational studies on similar cyclic diketones have shown that the activation energy barriers for tautomerization can be significantly influenced by ring size and the presence of a catalyst or solvent molecules. nih.gov
A theoretical study on this compound would involve optimizing the geometries of both the keto and potential enol forms and the transition state connecting them. The calculated energy difference would reveal the relative stability of the tautomers, while the transition state energy would determine the kinetic barrier to interconversion. The influence of different solvents can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Illustrative Computational Data for Keto-Enol Tautomerization:
| Tautomer System | Phase | Activation Energy (kcal/mol) | Relative Stability of Enol (kcal/mol) |
|---|---|---|---|
| Uncatalyzed | Gas | 54.9 | +8.5 |
| Water-Assisted (1 molecule) | Gas | 27.5 | +6.2 |
| Bulk Solvent (Polar) | Solution | Lowered Barrier | Favored |
Note: Data is adapted from studies on other cyclic ketones to illustrate the expected trends and the type of data generated from such computational analyses. nih.govresearchgate.net
Investigation of Further Reactions:
By systematically modeling these reaction pathways, computational chemistry provides deep, quantitative insights into the chemical behavior of this compound. This theoretical understanding is invaluable for optimizing existing synthetic routes and designing new derivatives with desired properties.
Table of Compounds Mentioned:
| Compound Name |
|---|
| This compound |
| 2-ethynylbenzaldehyde (B1209956) |
| 6-hydroxy-1-indanone |
Vi. Research Perspectives and Emerging Methodologies in 3 Hydroxy 2,2 Dimethyl 1 Indanone Chemistry
Development of Novel and Eco-Friendly Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of indanone derivatives, including 3-hydroxy-1-indanones, researchers are increasingly focusing on "green" chemistry principles. This includes the use of less hazardous reagents and solvents, milder reaction conditions, and the development of catalytic systems that can be recycled and reused.
One promising eco-friendly approach involves the use of water as a solvent. For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-substituted indanones in water, eliminating the need for exogenous ligands. organic-chemistry.org Another metal-free and additive-free method utilizes L-proline as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org
Microwave-assisted organic synthesis represents another green methodology. A notable example is the microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a recyclable metal triflate in an ionic liquid for the synthesis of 1-indanones from 3-arylpropanoic acids. nih.gov Furthermore, electrochemical methods are being explored for the synthesis of functionalized indanes, offering a mild and environmentally friendly alternative to traditional synthetic routes. researchgate.net
A particularly relevant development is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to yield 3-hydroxy-1-indanones. acs.org This method is advantageous due to its mild reaction conditions and the use of a simple and inexpensive catalyst. acs.org While this has been demonstrated for the parent 3-hydroxy-1-indanone (B1295786), its application to the synthesis of 3-hydroxy-2,2-dimethyl-1-indanone presents a viable and eco-friendly research direction.
Table 1: Comparison of Novel Synthetic Routes for Indanone Derivatives
| Synthetic Method | Key Features | Catalyst/Reagent | Solvent | Environmental Benefits | Reference |
| Rhodium-Catalyzed Tandem Reaction | Mild conditions, high yields | Rhodium catalyst | Water | Use of water as a sustainable solvent, no exogenous ligands | organic-chemistry.org |
| L-proline Catalyzed Intramolecular Hydroacylation | Metal-free, additive-free | L-proline | Not specified | Environmentally benign catalyst | rsc.org |
| Microwave-Assisted Friedel–Crafts Acylation | Rapid, good yields | Metal triflate | Ionic liquid | Recyclable catalyst and solvent | nih.gov |
| Copper-Catalyzed Intramolecular Annulation | Mild conditions, high efficiency | Copper(I) iodide | Tetrahydrofuran (B95107) | Simple and inexpensive catalyst | acs.org |
| Electrochemical Cyclization | Mild procedure | Nickel(II) catalyst | Not specified | Low toxicity, low cost | researchgate.net |
Exploration of Underexplored Chemical Transformations and Derivatizations
The functional groups of this compound, namely the hydroxyl and carbonyl groups, offer a rich platform for a wide array of chemical transformations and derivatizations. Research in this area is focused on creating novel molecular architectures with potentially interesting biological activities or material properties.
The synthesis of various derivatives of 3-hydroxy-1-indanone has been reported, showcasing the versatility of this scaffold. For example, new hydroxy- and anilinoindanone derivatives have been synthesized from 3-hydroxybenzo[e]isoindolinone. nih.gov Furthermore, the palladium-catalyzed asymmetric reductive-Heck reaction allows for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org
The biotransformation of indanone derivatives using marine-derived fungi has also been explored, leading to the isolation of optically active indane derivatives. mdpi.com This highlights the potential of biocatalysis in generating stereochemically complex molecules from simpler indanone precursors. The application of such enzymatic transformations to this compound could yield a variety of chiral derivatives.
Future research will likely focus on the development of stereoselective reactions to control the chirality at the C3 position, as well as transformations that selectively target either the hydroxyl or carbonyl group. The synthesis of spirocyclic compounds and other complex fused-ring systems based on the indanone framework is another area of active investigation. researchgate.net
Advanced Spectroscopic Characterization and Understanding of Structural Dynamics
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its reactivity and potential interactions with biological targets. Advanced spectroscopic methods are indispensable tools in this endeavor. govst.edugovst.edu
While basic spectroscopic data for 3-hydroxy-1-indanone is available, including 1H and 13C NMR, detailed studies on the conformational dynamics and intramolecular interactions of the 2,2-dimethyl substituted analogue are less common. acs.org Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships between atoms in the molecule.
Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical spectroscopic parameters and to model the conformational landscape of the molecule. acs.org Such computational studies, in conjunction with experimental data from techniques like electronic circular dichroism (ECD) and optical rotation dispersion (ORD), are powerful for determining the absolute configuration of chiral indanone derivatives. mdpi.com
Future research in this area could involve the use of time-resolved spectroscopic techniques to study the dynamics of excited states and photochemical reactions of this compound. The study of intermolecular interactions, for instance with solvent molecules or potential binding partners, using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, will also be of significant interest.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis and drug discovery. engineering.org.cn These powerful computational tools can be leveraged to predict the outcomes of chemical reactions, design novel synthetic routes, and optimize reaction conditions. nih.govneurips.ccacs.orgacs.org
Furthermore, AI can be used to predict the biological activity and potential targets of novel derivatives of this compound. By analyzing the structural features of the molecule, ML models can estimate its likelihood of interacting with specific proteins or biological pathways. manipal.edu This can help to prioritize the synthesis of compounds with the highest potential for desired therapeutic effects.
Table 2: Applications of AI and Machine Learning in Indanone Chemistry
| Application Area | AI/ML Technique | Potential Impact | Reference |
| Retrosynthesis Prediction | Deep Learning, Neural Networks | Identification of novel and efficient synthetic routes. | engineering.org.cn |
| Reaction Condition Optimization | Neural Networks | Prediction of optimal catalysts, solvents, reagents, and temperature. | nih.govacs.org |
| Reaction Outcome Prediction | Graph Neural Networks, Transformers | Forecasting the major products of chemical reactions. | deepchem.io |
| Biological Activity Prediction | Molecular Docking, Machine Learning | Prioritization of synthetic targets with desired therapeutic effects. | manipal.edunih.govresearchgate.net |
| Mechanistic Insight | Interpretable Deep Learning | Understanding electron flow and reaction pathways. | quantumzeitgeist.com |
Theoretical Insights into Complex Reaction Pathways and Mechanistic Details
Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the synthesis and reactions of this compound, theoretical calculations can offer profound insights into transition state geometries, reaction energy profiles, and the role of catalysts and solvents.
DFT calculations have been used to study the energetic stabilities of indanone and its derivatives. acs.org Such studies can be extended to investigate the mechanisms of key synthetic steps in the preparation of this compound. For example, theoretical modeling could elucidate the transition state structures in the copper-catalyzed intramolecular annulation reaction, providing a rationale for the observed reactivity and selectivity.
Furthermore, computational methods can be used to predict the reactivity of different positions on the indanone ring system, guiding the design of new derivatization strategies. Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and its interactions with its environment over time. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Hydroxy-2,2-dimethyl-1-indanone in laboratory settings?
- Methodological Answer :
- Enantioselective Reduction : Catalytic reduction of 2,2-dimethyl-1,3-indanedione derivatives using chiral ruthenium TsDPEN complexes (e.g., (S,S)-4a) in isopropanol or formic acid/dichloromethane systems yields enantiomerically pure hydroxy ketones. This method achieves high enantiomeric excess (>90%) and scalability for natural product synthesis .
- Multistep Functionalization : Synthesis of indanone derivatives via acid-catalyzed cyclization (trifluoromethanesulfonic acid), reductive amination (Fe/NH4Cl in EtOH/H₂O), or esterification (DCC/HOBt in CH₂Cl₂) .
- Base-Promoted Cleavage : Haloform-type reactions involving difluoromethyl trifluoromethyl ketones can yield hydroxy acids under basic conditions, though this is more relevant to structural analogs .
Q. How is the enantiomeric purity of this compound determined experimentally?
- Methodological Answer :
- Chiral HPLC : Enantiomeric ratios are quantified using chiral stationary phases, as demonstrated in the analysis of ester derivatives (e.g., (S)-7b) .
- X-ray Crystallography : Absolute configuration verification via single-crystal studies (e.g., for ethanol solvates of indanone derivatives) .
- Spectroscopic Techniques : NMR (¹H/¹³C) and IR spectroscopy for structural elucidation, particularly to distinguish between keto-enol tautomers .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) facilitate asymmetric transfer hydrogenation of diketones. Both enantiomers are accessible by switching catalyst configuration, critical for natural product synthesis .
- Dynamic Kinetic Resolution : Coupling kinetic resolution with racemization under specific solvent conditions (e.g., dichloromethane/formic acid) enhances enantioselectivity .
- Steric and Solvent Effects : Optimizing reaction parameters (e.g., temperature, solvent polarity) minimizes side reactions and improves yield in cyclization steps .
Q. How can computational docking studies elucidate the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Derivatives like 3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethylchromen-4-one) are docked into protein active sites (e.g., Sirtuin 6) using tools like AutoDock. Binding energy calculations and hydrogen-bonding interactions predict inhibitory activity .
- QM/MM Simulations : Hybrid quantum-mechanical/molecular-mechanical models analyze transition states in enzymatic reactions involving indanone scaffolds .
- SAR Analysis : Structure-activity relationship (SAR) studies correlate substituent effects (e.g., methoxy groups) with biological potency, guiding derivative design .
Q. What challenges arise in analyzing reaction mechanisms for haloform-type cleavage in related compounds?
- Methodological Answer :
- DFT Studies : Density functional theory (B3LYP) calculations reveal barrierless hydroxide addition to intermediates (e.g., tetrahedral adducts), explaining selective CO-CF₃ bond cleavage over competing pathways .
- Isotopic Labeling : Tracking ¹⁸O or ²H incorporation in hydrolysis products validates proposed mechanisms .
- Competing Pathways : Steric hindrance from dimethyl groups may alter regioselectivity, requiring mechanistic re-evaluation for indanone-specific systems .
Data Contradictions and Resolution
Q. How do conflicting reports on indanone derivative reactivity inform experimental design?
- Methodological Answer :
- Contradiction : Some studies report base sensitivity (e.g., keto-enol tautomerism under alkaline conditions), while others emphasize stability in aqueous media .
- Resolution : Pre-screening pH stability via UV-Vis spectroscopy and adjusting reaction buffers (e.g., phosphate vs. Tris) mitigates degradation risks .
- Cross-Validation : Comparing HPLC retention times and NMR spectra with literature data ensures reproducibility across synthetic batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
